molecular formula C16H13N3O3 B2405837 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate CAS No. 459422-15-2

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate

Cat. No. B2405837
CAS RN: 459422-15-2
M. Wt: 295.298
InChI Key: MWVSAKQVKQQJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique chemical structure that makes it an attractive target for researchers looking to develop new drugs, catalysts, and other useful compounds.

Scientific Research Applications

Anti-Alzheimer Activity

The compound has been investigated for its potential as an anti-Alzheimer agent. Researchers synthesized novel derivatives of 4-oxobenzo[d][1,2,3]triazin bearing a pyridinium moiety. These derivatives were screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds exhibited good inhibitory activity against AChE, with compound 6j showing the highest AChE inhibitory activity. Notably, these compounds displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil. The kinetic study of compound 6j revealed mixed-type inhibition of AChE, confirmed by docking studies. Compound 6j also demonstrated significant neuroprotective activity against oxidative stress in PC12 cells induced by H2O2 .

Clinical Trials

Ultimately, clinical trials are necessary to evaluate the compound’s effectiveness and safety in humans. Collaborations with pharmaceutical companies and regulatory agencies can facilitate the transition from preclinical research to clinical trials.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-6-8-12(9-7-11)16(21)22-10-19-15(20)13-4-2-3-5-14(13)17-18-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSAKQVKQQJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate

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